molecular formula C10H5N3 B13551994 1H-indole-3,6-dicarbonitrile

1H-indole-3,6-dicarbonitrile

Cat. No.: B13551994
M. Wt: 167.17 g/mol
InChI Key: FBNJAZHLFGRJFF-UHFFFAOYSA-N
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Description

1H-Indole-3,6-dicarbonitrile is a chemical compound belonging to the indole family, characterized by the presence of two nitrile groups at the 3rd and 6th positions of the indole ring. Indole derivatives are significant in various fields due to their biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-3,6-dicarbonitrile can be synthesized through several methods. One common approach involves the reductive cyclization of substituted 4-cyanomethyl-5-nitrophthalonitriles . This method typically requires specific reagents and conditions, such as the use of sodium salts of 3-hydroxy-2-(4-R-phenyl)but-2-enenitriles and the reductive cyclization process .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3,6-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive cyclization can yield 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles .

Mechanism of Action

The mechanism of action of 1H-indole-3,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1H-Indole-3,6-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable subject of study in various scientific fields.

Biological Activity

1H-Indole-3,6-dicarbonitrile is a compound of significant interest due to its diverse biological activities. This article delves into its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the indole family and is characterized by two cyano groups (-C≡N) at the 3 and 6 positions of the indole structure. This unique configuration enhances its chemical reactivity and biological activity, making it a subject of extensive research.

Antimicrobial Activity

Compounds derived from indoles, including this compound, have demonstrated significant antimicrobial properties against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) Values :
    • Against Staphylococcus aureus: MIC = 40 μg/mL
    • Against Bacillus subtilis: MIC = 300 μg/mL
    • Against Escherichia coli: MIC = 200 μg/mL
    • Against Pseudomonas aeruginosa: MIC = 500 μg/mL

These results indicate that this compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Anticancer Activity

Research has indicated that indole derivatives can exhibit anticancer properties. For example:

  • Cell Line Studies :
    • In vitro studies on MCF-7 breast cancer cells showed that compounds similar to this compound can induce apoptosis with IC50 values around 25.72 ± 3.95 μM.
    • Tumor studies in mice indicated a suppression of tumor growth when treated with indole derivatives .

Table: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (μM)Effect
This compoundMCF-725.72 ± 3.95Induces apoptosis
Compound AU8745.2 ± 13.0Cytotoxicity
Compound BHeLa<3Minimal cytotoxicity

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, indole derivatives have shown promise in various other therapeutic areas:

  • Anti-inflammatory : Indole compounds have been reported to exhibit anti-inflammatory effects.
  • Antidiabetic : Some studies suggest potential benefits in glucose metabolism regulation.
  • Antihypertensive : Certain derivatives may help in managing blood pressure levels .

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is significantly influenced by their structural features. The positioning of substituents on the indole core plays a crucial role in determining their reactivity and efficacy:

Table: Structural Comparison of Indole Derivatives

Compound NameStructure SimilarityUnique Features
1H-IndoleBase structureSimple indole without cyano groups
1H-Indole-2-carbonitrileCyano group at position 2Different position affects reactivity
Indole-3-acetic acidSimilar core structurePlant hormone with different functions

Properties

Molecular Formula

C10H5N3

Molecular Weight

167.17 g/mol

IUPAC Name

1H-indole-3,6-dicarbonitrile

InChI

InChI=1S/C10H5N3/c11-4-7-1-2-9-8(5-12)6-13-10(9)3-7/h1-3,6,13H

InChI Key

FBNJAZHLFGRJFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)NC=C2C#N

Origin of Product

United States

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